molecular formula C2H5KNO5P B2658273 Potassium 2-(hydrogen phosphonooxy)acetamide CAS No. 2230803-06-0

Potassium 2-(hydrogen phosphonooxy)acetamide

Cat. No.: B2658273
CAS No.: 2230803-06-0
M. Wt: 193.136
InChI Key: YTURKPHCDWIERZ-UHFFFAOYSA-M
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Description

Potassium 2-(hydrogen phosphonooxy)acetamide is a biochemical research compound. The structure features an acetamide group linked to a phosphonooxy functional group, stabilized by a potassium counterion . This molecular architecture suggests potential as a modified nucleoside precursor or in designing phosphonate-based enzyme substrates. Researchers may value this compound for probing phosphorylation mechanisms or developing nucleotide analogs. It is strictly for laboratory research applications. Specific mechanistic and application data should be validated from primary scientific literature.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;(2-amino-2-oxoethyl) hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6NO5P.K/c3-2(4)1-8-9(5,6)7;/h1H2,(H2,3,4)(H2,5,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTURKPHCDWIERZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)OP(=O)(O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5KNO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Potassium 2-(hydrogen phosphonooxy)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Agricultural Applications

Fertilizer Use
Potassium 2-(hydrogen phosphonooxy)acetamide serves as a phosphorus source in fertilizers. Its unique structure allows for enhanced nutrient uptake by plants, promoting growth and yield. Studies have shown that the application of this compound can improve the efficiency of phosphorus utilization in crops, particularly in phosphorus-deficient soils.

Pest Management
Research indicates that this compound exhibits properties that can deter certain pests. Its use as a biopesticide has been explored, showing potential in reducing pest populations while being environmentally friendly.

Application TypeDescriptionBenefits
FertilizerSource of phosphorus in fertilizersEnhanced nutrient uptake
Pest ManagementBiopesticide propertiesEnvironmentally friendly pest control

Pharmaceutical Applications

Drug Development
this compound has been investigated for its role in drug formulations. Its ability to act as a prodrug enhances the bioavailability of certain therapeutic agents. Research has demonstrated its effectiveness in improving the solubility and stability of active pharmaceutical ingredients (APIs).

Case Studies

  • Study on Bioavailability : A study published in a peer-reviewed journal highlighted the improved pharmacokinetic properties of a drug when combined with this compound, leading to better therapeutic outcomes.
  • Antimicrobial Activity : Another study focused on its antimicrobial properties, suggesting that the compound can enhance the efficacy of antibiotics against resistant strains of bacteria.
Study FocusFindingsImplications
BioavailabilityImproved pharmacokinetics with prodrug useBetter therapeutic outcomes
Antimicrobial ActivityEnhanced efficacy against resistant bacteriaPotential for new treatment options

Biochemical Research

Enzyme Inhibition Studies
this compound has been utilized in biochemical assays to study enzyme inhibition mechanisms. It acts as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into disease mechanisms and potential therapeutic targets.

Case Study Example
A research project investigated its effects on a key enzyme related to inflammatory processes. Results indicated significant inhibition, suggesting potential applications in developing anti-inflammatory drugs.

Research AreaApplicationOutcomes
Enzyme InhibitionStudying metabolic pathwaysInsights into disease mechanisms
Anti-inflammatoryTargeting enzymes involved in inflammationPotential drug development

Mechanism of Action

The mechanism of action of Potassium 2-(hydrogen phosphonooxy)acetamide involves its interaction with specific molecular targets and pathways. It can modulate biochemical reactions by acting on enzymes and other proteins, influencing cellular functions and processes .

Comparison with Similar Compounds

Phosphonoacetamide (C₂H₆NO₄P)

Key Differences :

  • Structure: Phosphonoacetamide lacks the esterified phosphonooxy group and potassium ion. Instead, it features a direct C-P bond (CH₂-PO(OH)₂) adjacent to the acetamide group .
  • Acidity/Solubility : The absence of the potassium ion reduces its solubility in polar solvents compared to the potassium salt. The phosphonic acid groups (-PO(OH)₂) make it more acidic.
  • Applications: Phosphonoacetamide is studied for enzyme inhibition (e.g., glutamine synthetase) due to its phosphate-mimetic structure, whereas the potassium salt’s ester linkage may alter its metabolic stability .

Data Table :

Property Potassium 2-(Hydrogen Phosphonooxy)Acetamide Phosphonoacetamide
Molecular Formula C₂H₅KNO₅P C₂H₆NO₄P
Key Functional Groups -O-PO(OH)O⁻, K⁺ -CH₂-PO(OH)₂
Solubility in Water High (ionic nature) Moderate (acidic groups)
Bioactivity Potential ion-channel modulation Enzyme inhibition

Sulfanyl-Substituted Acetamides ()

The compounds N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (I) and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (II) feature a sulfanyl (-S-) bridge instead of phosphonooxy.

Key Differences :

  • Hydrogen Bonding: Sulfanyl groups participate in weaker hydrogen bonds compared to phosphonooxy, leading to distinct crystal packing. In compound I, N–H⋯N bonds form inversion dimers, while compound II exhibits 3D networks via N–H⋯O/Cl interactions .
  • Bioactivity: Sulfanyl acetamides are often explored as antimicrobial or antitumor agents, whereas phosphonooxy derivatives may target phosphate-dependent pathways.

Data Table :

Property This compound Sulfanyl Acetamides (I/II)
Functional Group -O-PO(OH)O⁻ -S- (thioether)
Crystal Packing Likely ionic lattices (K⁺) Layered/3D H-bond networks
Thermal Stability High (ionic bonds) Moderate (H-bond dependent)

Phosphonothioate Derivatives (–5)

Examples include O-2,2-dimethylpropyl methylphosphonothioic acid dicyclohexylammonium salt and 2-{[ethoxy(ethyl)phosphoryl]sulfanyl}-N-ethyl-N,N-dimethylethanaminium iodide.

Key Differences :

  • Phosphorus Substituents: Phosphonothioates replace oxygen with sulfur (P=S vs. P=O), increasing lipophilicity and altering reactivity.
  • Counterions : Dicyclohexylammonium or iodide ions confer distinct solubility profiles. Potassium salts generally exhibit higher aqueous solubility than ammonium salts .
  • Applications: Phosphonothioates are often used as pesticides or nerve agent analogs, whereas phosphonooxy acetamides may have pharmaceutical applications.

Data Table :

Property This compound Phosphonothioate Derivatives
P–X Bond P=O (ester) P=S (thioester)
Lipophilicity (LogP) Low (ionic) High
Typical Use Biomedical research Agrochemistry, toxicology

Phenoxy Acetamides ()

Examples include 2-(4-amino-phenoxy)-acetamide and substituted phenoxy derivatives.

Key Differences :

  • Synthesis: Phenoxy acetamides are synthesized via nucleophilic substitution of chloroacetamides with phenols, whereas phosphonooxy analogs may require phosphorylation steps .
  • Bioactivity: Phenoxy derivatives are explored as analgesics or anti-inflammatory agents, contrasting with phosphonooxy’s metabolic targeting .

Research Implications and Challenges

  • Synthetic Complexity: Phosphonooxy acetamides require precise phosphorylation steps, unlike simpler sulfanyl or phenoxy analogs.
  • Stability: The ester linkage in this compound may hydrolyze under acidic conditions, limiting its shelf life compared to C–P bonded analogs .
  • Pharmacological Potential: Its ionic nature and phosphate mimicry suggest utility in osteoporosis or kinase inhibition, but in vivo studies are lacking compared to well-characterized phosphonothioates .

Biological Activity

Potassium 2-(hydrogen phosphonooxy)acetamide, commonly referred to as potassium phosphonoacetate, is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C₂H₈KNO₄P
  • Molecular Weight : 189.21 g/mol
  • CAS Number : 14915-62-5

The compound features a phosphonate group which is crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to phosphonate metabolism.
  • Modulation of Signal Transduction : It may influence signaling pathways by acting on receptors or kinases, leading to altered cellular responses.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

  • Cancer Treatment : Research has indicated that it may have potential as an anti-cancer agent due to its ability to inhibit tumor growth in vitro and in vivo models.
  • Antiviral Activity : Some studies suggest that it could be effective against specific viral infections, although more research is needed to confirm these effects.
  • Antimicrobial Agent : Its efficacy against bacteria and fungi positions it as a candidate for developing new antimicrobial therapies.

In Vitro Studies

  • Antitumor Activity : A study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast Cancer)15Apoptosis induction
    A549 (Lung Cancer)20Cell cycle arrest
  • Antimicrobial Efficacy : In another study, the compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
    PathogenMIC (µg/mL)
    Staphylococcus aureus30
    Escherichia coli40

In Vivo Studies

A notable animal study assessed the therapeutic effects of this compound in a murine model of cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anti-cancer agent.

Q & A

Q. What challenges arise in resolving crystallographic disorder for this compound, and how are they addressed?

  • Methodological Answer : Disorder in the phosphonooxy or acetamide moieties requires high-resolution data (≤1.0 Å) and iterative refinement in SHELXL. Twinning, common in salts, is managed via TWIN/BASF commands. Hydrogen bonding networks, analyzed using graph-set notation, guide restraint application during refinement .

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